N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide
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Overview
Description
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrolidine ring, a thiadiazole ring, and a pentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multiple steps. One common method includes the cyclization of N,N’-diacylhydrazines to form the thiadiazole ring, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the attachment of the pentanamide group. Reaction conditions often include the use of catalysts such as phosphorus pentoxide in toluene, with the reaction mixture heated to around 70°C .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which can enhance reaction rates and yields. This method uses microwave irradiation to facilitate the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with enzymes or receptors, leading to various biological effects. The thiadiazole ring may also play a role in modulating the compound’s activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrrolidine or thiadiazole rings, such as:
- N-(2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
- N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Uniqueness
What sets N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C18H22N4O2S/c1-3-4-9-15(23)19-18-21-20-17(25-18)13-10-16(24)22(11-13)14-8-6-5-7-12(14)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,19,21,23) |
InChI Key |
WXCJKEPBOXZJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3C |
Origin of Product |
United States |
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